10-Acetylphenothiazine

Description

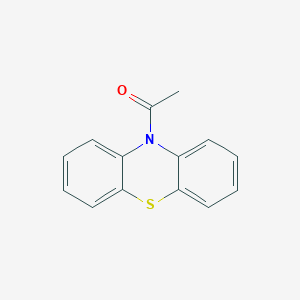

Structure

3D Structure

Properties

IUPAC Name |

1-phenothiazin-10-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-10(16)15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVNQWUERFZASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167473 | |

| Record name | Methyl phenothiazin-10-yl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645262 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1628-29-1 | |

| Record name | 1-(10H-Phenothiazin-10-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Acetylphenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001628291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Acetylphenothiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl phenothiazin-10-yl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl phenothiazin-10-yl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-ACETYLPHENOTHIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2H6XAV83R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of the Phenothiazine Scaffold

An In-depth Technical Guide to the Synthesis and Characterization of 10-Acetylphenothiazine

The tricyclic phenothiazine core is a privileged structure in drug discovery and a versatile building block in materials science.[1] The nitrogen atom at the 10-position is a key site for chemical modification, allowing for the modulation of the molecule's electronic properties and biological activity. N-acylation, specifically acetylation to form this compound, is a fundamental transformation. This derivative not only serves as a stable intermediate for further, more complex substitutions[2][3] but also finds direct application, for instance, as a redox shuttle additive to enhance the safety and longevity of lithium-ion batteries.[4][5]

This guide offers a detailed exploration of the synthesis of this compound from its parent compound, phenothiazine, and the subsequent analytical characterization required to confirm its identity and purity.

Synthesis of this compound: Methodologies and Rationale

The synthesis of this compound is achieved through the N-acetylation of phenothiazine. This involves the reaction of the secondary amine in the phenothiazine ring with an acetylating agent. We will explore two reliable methods: a traditional solution-phase reaction and a modern, solvent-free approach.

Methodology I: Classical Acetylation with Acetyl Chloride

This widely-used method involves the reaction of phenothiazine with acetyl chloride in a suitable organic solvent. Glacial acetic acid is an effective medium for this reaction.[6]

Reaction Principle: The lone pair of electrons on the nitrogen atom of phenothiazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. The subsequent loss of a proton and a chloride ion yields the N-acetylated product.

Experimental Protocol:

-

Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenothiazine (1 equivalent).

-

Dissolution: Add glacial acetic acid to the flask to dissolve the phenothiazine.

-

Reagent Addition: Slowly add acetyl chloride (1.1 equivalents) to the stirred solution at room temperature. The reaction is exothermic and will liberate HCl gas, which should be vented to a fume hood or neutralized with a trap.

-

Reaction: Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold water with stirring.

-

Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any remaining acetic acid and HCl.

-

Purification: The crude product can be purified by recrystallization from ethanol or another suitable solvent to yield this compound as a crystalline solid.

Causality and Field Insights:

-

Choice of Reagent: Acetyl chloride is a highly reactive acetylating agent, ensuring a rapid and efficient reaction. Acetic anhydride can also be used, often with a catalyst, but may require longer reaction times or higher temperatures.

-

Solvent: Glacial acetic acid is an excellent solvent for both the starting material and the reaction, facilitating a homogenous reaction environment.[6] Other non-protic solvents like toluene or dioxane can also be employed.[2][6]

-

Purification: Recrystallization is a critical step to remove unreacted starting material and any side products, ensuring high purity of the final compound.

Methodology II: Solid-Phase, Solvent-Free Synthesis

This approach represents a green and efficient alternative to traditional methods, minimizing solvent waste and often reducing reaction times. A patented method utilizes grinding of the solid reactants with a catalyst.[7]

Reaction Principle: This method employs phosphorus pentachloride (PCl₅) to activate acetic acid, forming a highly reactive acetylating intermediate in situ. The reaction proceeds in the solid phase through mechanical grinding.

Experimental Protocol:

-

Reagent Preparation: In a dry mortar, add acetic acid (1.1 equivalents) and phosphorus pentachloride (1.1 equivalents).

-

Activation: Grind the two reagents together thoroughly for 30-60 minutes.

-

Addition of Phenothiazine: Add phenothiazine (1 equivalent) to the mortar.

-

Reaction: Continue grinding the mixture at room temperature. The reaction progress can be monitored using TLC with an eluent system of ethyl acetate/petroleum ether (1:3 v/v).[7] Grinding is continued until the phenothiazine starting material is completely consumed.

-

Work-up: Let the resulting product stand for 30-60 minutes.

-

Isolation: Add water to the mortar to wash the product. Collect the solid by suction filtration.

-

Purification: Dry the filter cake and recrystallize the crude product from water to obtain pure N-acetylphenothiazine.[7]

Causality and Field Insights:

-

Green Chemistry: This solvent-free method significantly reduces environmental impact. The reaction is conducted at room temperature, saving energy.[7]

-

Efficiency: The direct grinding of reactants enhances the surface area contact, leading to a rapid reaction with a reported yield of over 95%.[7]

-

Simplicity: The procedure requires minimal equipment (a mortar and pestle) and simplifies the work-up process.[7]

Synthesis Workflow Visualization

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A rigorous characterization protocol is essential to validate the structure and assess the purity of the synthesized compound. This involves a combination of physical property measurements and spectroscopic analysis.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values serve as the primary reference points for verification.

| Property | Value | Source(s) |

| IUPAC Name | 1-phenothiazin-10-ylethanone | [8] |

| CAS Number | 1628-29-1 | [4][8] |

| Molecular Formula | C₁₄H₁₁NOS | [4][8] |

| Molecular Weight | 241.31 g/mol | [8] |

| Appearance | White to light yellow/beige powder or crystal | [4] |

| Melting Point | 202-206 °C | |

| Solubility | Soluble in chloroform | [4] |

Spectroscopic and Chromatographic Analysis

Spectroscopic techniques provide unambiguous structural confirmation by probing the molecular vibrations and the chemical environment of atoms within the molecule.

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The acetylation of phenothiazine results in two critical changes in the IR spectrum:

-

Disappearance of N-H Stretch: The characteristic N-H stretching vibration of the starting phenothiazine (typically a sharp peak around 3340-3400 cm⁻¹) will be absent in the product spectrum.[7][9]

-

Appearance of C=O Stretch: A new, strong, and sharp absorption peak will appear in the region of 1670-1690 cm⁻¹ , which is characteristic of the amide carbonyl (C=O) group.[7][10] A peak at 1674.34 cm⁻¹ has been explicitly reported.[7]

Other expected peaks include aromatic C-H and C=C stretching vibrations and a characteristic absorption for the methyl group around 1375 cm⁻¹.[7]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of both the phenothiazine core and the newly introduced acetyl group.

-

Aromatic Protons (H-Ar): A complex multiplet pattern is expected between δ 7.0-8.0 ppm , corresponding to the 8 protons on the two benzene rings of the phenothiazine structure.

-

Acetyl Protons (-CH₃): A distinct singlet will appear in the upfield region, typically around δ 2.2-2.5 ppm , integrating to 3 protons. This singlet is a key diagnostic signal for successful acetylation.

-

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ > 165 ppm , confirms the presence of the amide carbonyl carbon.

-

Aromatic Carbons (C-Ar): Multiple signals will be observed in the δ 115-145 ppm range.

-

Methyl Carbon (-CH₃): An upfield signal around δ 20-30 ppm corresponds to the acetyl methyl carbon.

-

3.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. For this compound (C₁₄H₁₁NOS), the expected molecular ion peak [M]⁺ should be observed at m/z ≈ 241.06 . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The NIST Mass Spectrometry Data Center reports major peaks at m/z 199 and 198, corresponding to the loss of the acetyl group and the phenothiazine core.[8]

3.2.4. Purity Analysis (GC/TLC)

-

Gas Chromatography (GC): For volatile and thermally stable compounds like this compound, GC is an excellent method for determining purity, often reported as >98.0%.

-

Thin-Layer Chromatography (TLC): As mentioned in the synthesis section, TLC is invaluable for monitoring the reaction's progress by comparing the spots of the reaction mixture with the starting material. A pure product should result in a single spot on the TLC plate.[7][11]

Characterization Workflow Visualization

Caption: Systematic workflow for the characterization of this compound.

Conclusion

This guide has detailed two effective and reproducible methods for the synthesis of this compound, balancing classical chemistry with modern, environmentally conscious approaches. The successful synthesis of this important compound relies equally on a meticulous characterization strategy. By employing a suite of analytical techniques—including IR, NMR, and mass spectrometry—researchers can unambiguously confirm the molecular structure and ensure the high purity required for subsequent applications, whether in advanced drug development or the formulation of next-generation energy storage materials. The protocols and insights provided herein constitute a self-validating system for the reliable preparation and verification of this compound.

References

-

This compound | C14H11NOS | CID 74200 - PubChem. National Center for Biotechnology Information. [Link]

- CN104109132A - Preparation method for N-acetyl phenothiazine.

-

ChemInform Abstract: 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis. Wiley Online Library. [Link]

-

Separation and identification of phenothiazine compounds by thin-layer chromatography. ResearchGate. [Link]

-

INFRARED SPECTRA OF PHENOTHIAZINES. HETEROCYCLES, Vol. 20, No 2, 1983. [Link]

-

Experimental conditions for the microwave-assisted acetylation reaction... ResearchGate. [Link]

-

Synthesis of Some Substituted 10H-Phenothiazines, Ribofuranosides, and their Antioxidant Activity. ResearchGate. [Link]

-

Stability of this compound. PubMed. [Link]

-

Synthesis and Structure of Novel Phenothiazine Derivatives... ACS Omega. [Link]

-

2-Acetylphenothiazine. CAS Common Chemistry. [Link]

-

Synthesis and Structure of Novel Phenothiazine Derivatives... Bilkent University. [Link]

-

Study of phenothiazine and N-methyl phenothiazine by infrared, Raman, 1H-, and 13C-NMR spectroscopies. ResearchGate. [Link]

-

Preparation of Phenothiazine Derivatives as Possible Anthelmintics. Part II. Royal Society of Chemistry. [Link]

-

Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed Central. [Link]

-

Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. [Link]

-

Cu-Catalyzed C–H Phenothiazination toward the Assembly of Cyclopeptides. ACS Publications. [Link]

-

10H-Phenothiazine, 5,5-dioxide. PubChem. [Link]

-

Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy. [Link]

-

Phenothiazine. NIST WebBook. [Link]

-

INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

Sources

- 1. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. adipogen.com [adipogen.com]

- 5. chemodex.com [chemodex.com]

- 6. Preparation of phenothiazine derivatives as possible anthelmintics. Part II - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. CN104109132A - Preparation method for N-acetyl phenothiazine - Google Patents [patents.google.com]

- 8. This compound | C14H11NOS | CID 74200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 10-Acetylphenothiazine

Introduction: 10-Acetylphenothiazine, a derivative of the heterocyclic compound phenothiazine, is a molecule of significant interest in medicinal chemistry and materials science. The addition of an acetyl group to the nitrogen atom of the phenothiazine core modifies its electronic and steric characteristics, influencing its solubility, stability, and potential applications. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior.

Chemical Identity and Molecular Structure

This compound is systematically named 1-(10H-phenothiazin-10-yl)ethanone. Its structure consists of a tricyclic phenothiazine core with an acetyl group attached to the nitrogen atom at position 10.

| Identifier | Value | Source |

| IUPAC Name | 1-(10H-phenothiazin-10-yl)ethanone | [PubChem][1] |

| CAS Number | 1628-29-1 | [PubChem][1] |

| Molecular Formula | C₁₄H₁₁NOS | [PubChem][1] |

| Molecular Weight | 241.31 g/mol | [PubChem][1] |

| Canonical SMILES | CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | [PubChem][1] |

| InChI Key | DNVNQWUERFZASD-UHFFFAOYSA-N | [PubChem][1] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These parameters are fundamental for its handling, formulation, and application.

| Property | Value | Source |

| Appearance | Beige powder or white to light yellow/orange crystals. | [Chemodex], [Alfa Chemistry][2] |

| Melting Point | 204 °C; 202.0 to 206.0 °C | [Alfa Chemistry][2], [TCI][3] |

| Boiling Point | Data not readily available; likely decomposes at atmospheric pressure. | |

| Solubility | Soluble in chloroform. 26.4 µg/mL (at pH 7.4). | [AdipoGen][4], [PubChem][1] |

| Stability | Stable for at least 2 years when stored at room temperature, protected from light and moisture. Undergoes hydrogen-ion-catalyzed hydrolysis. | [Chemodex], [AdipoGen][4], [PubMed][5] |

Solubility Profile

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

The following is a self-validating protocol based on established methods for determining the solubility of phenothiazine derivatives. The causality behind this experimental choice is its robustness and ability to ensure that equilibrium is reached, providing a true measure of solubility.

-

Preparation of Supersaturated Solutions: An excess amount of this compound is added to vials containing a known volume of the test solvent (e.g., ethanol, DMSO, methanol, acetone, water).

-

Equilibration: The vials are sealed and placed in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved compound.

-

Phase Separation: The equilibrated suspensions are filtered through a fine-pored filter (e.g., 0.22 µm) to remove undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound is used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration in the filtrate and is typically expressed in mg/mL or mol/L.

Caption: Workflow for Solubility Determination.

Acidity and Basicity (pKa)

The pKa value, which indicates the strength of an acid or base, is a critical parameter in drug development as it influences a molecule's charge state at different physiological pH values, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties. An experimental pKa value for this compound is not readily found in the literature. However, it can be determined potentiometrically.

Experimental Protocol for Potentiometric pKa Determination

This protocol is adapted from established methods for phenothiazine derivatives and is designed to be self-validating through precise calibration and controlled experimental conditions. The use of co-solvents is necessary to overcome the low aqueous solubility of many phenothiazine derivatives.

-

Instrument Calibration: A pH meter with a glass electrode is calibrated using standard buffer solutions. For measurements in aqua-organic mixtures, a four-parameter calibration method is employed to ensure accuracy.

-

Sample Preparation: A known amount of this compound is dissolved in a suitable co-solvent (e.g., methanol-water or dioxane-water mixture) with a constant ionic strength maintained using a salt solution (e.g., 0.15 M KCl).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.5 M KOH) under an inert atmosphere (e.g., argon) to prevent CO₂ absorption. The titrant is added in small increments, and the pH is recorded after stabilization at each point.

-

Data Analysis: The pKa value is determined from the titration curve. The Yasuda-Shedlovsky extrapolation method can be used to determine the pKa in pure water from the data obtained in different co-solvent mixtures.

Caption: Protocol for Potentiometric pKa Determination.

Partition and Distribution Coefficients (LogP & LogD)

LogP (the logarithm of the partition coefficient) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability. LogD (the logarithm of the distribution coefficient) is a pH-dependent measure of lipophilicity for ionizable compounds.[7] For non-ionizable compounds, LogP and LogD are equal. Since this compound may have ionizable character, determining its LogD at various pH values is important.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phenothiazine ring system and a singlet for the methyl protons of the acetyl group. The aromatic region will likely display a complex multiplet pattern due to the coupling of the protons on the two benzene rings.

-

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule. The spectrum for this compound will show signals for the carbons of the phenothiazine rings and distinct signals for the carbonyl and methyl carbons of the acetyl group. The chemical shift of the carbonyl carbon is typically in the downfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include:

-

C-H stretching (aromatic): Around 3100-3000 cm⁻¹

-

C-H stretching (aliphatic): Around 3000-2850 cm⁻¹

-

C=O stretching (amide): A strong band around 1670 cm⁻¹. This is a highly diagnostic peak for the acetyl group.

-

C=C stretching (aromatic): In the 1600-1450 cm⁻¹ region.

-

C-N stretching: In the 1350-1250 cm⁻¹ region.

-

C-S stretching: This can be more difficult to assign but is expected in the fingerprint region.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π-π* electronic transitions within the conjugated phenothiazine ring system. The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent and the substitution on the phenothiazine core. The parent phenothiazine shows absorption maxima around 250 nm and 315 nm. The acetyl group may cause a slight shift in these absorption bands.

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (241.31 g/mol ). The fragmentation pattern will provide structural information. A likely fragmentation pathway is the loss of the acetyl group (CH₃CO•, 43 Da) to give the stable phenothiazine cation radical at m/z 198.

Crystallographic Data

The three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography.[1] Such studies provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This information is invaluable for understanding the compound's conformation and for computational modeling studies.

Stability Profile and Degradation

This compound is reported to be stable for at least two years when stored at room temperature and protected from light and moisture.[4] However, it is susceptible to degradation, primarily through hydrolysis. A study of its degradation kinetics revealed that it undergoes a specific hydrogen-ion-catalyzed hydrolysis, leading to the cleavage of the acetyl group to form phenothiazine.[5] The resulting phenothiazine can then be further oxidized. The degradation rate is highly pH-dependent but independent of oxygen.[5]

Protocol for Stability Testing

A robust stability testing protocol for this compound should follow established guidelines and would involve:

-

Forced Degradation Studies: The compound is subjected to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis to identify potential degradation products and pathways.

-

Long-Term and Accelerated Stability Studies: The compound is stored under controlled temperature and humidity conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated) for a defined period.

-

Analytical Monitoring: At specified time points, the sample is analyzed using a stability-indicating analytical method (e.g., HPLC) to quantify the amount of this compound remaining and to detect and quantify any degradation products.

Caption: Workflow for Stability Assessment.

References

-

Roseboom, H., & Förch, A. D. (1979). Stability of this compound. Journal of Pharmaceutical Sciences, 68(4), 515-517. [Link]

-

Bansode, T. N. (2020). Potentiometric pKa determination of biological active phenothiazine in different aqua-organic solvents. International Journal of ChemTech Research, 13(1), 25-29. [Link]

-

Sarmiento, G., et al. (2013). 13 C NMR shift values (ppm) for N-acetylphenothiazine and N-acetylphenoxazine derivatives. ResearchGate. [Link]

-

Solubility of Things. (n.d.). Phenothiazine. [Link]

-

IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal of Applied Physics. [Link]

-

ACD/Labs. (2024). LogP vs LogD - What is the Difference?. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 10-Acetylphenothiazine (CAS 1628-29-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 10-Acetylphenothiazine, a significant heterocyclic compound. Intended for professionals in research and development, this document delves into the core physicochemical properties, synthesis methodologies, spectral characteristics, and known applications of this molecule. The structure of this guide is designed to logically present the foundational knowledge before exploring more complex aspects, ensuring a thorough understanding for its application in scientific endeavors.

Core Molecular and Physical Properties

This compound, identified by the CAS number 1628-29-1, is a derivative of the phenothiazine tricycle. The introduction of an acetyl group at the nitrogen atom of the central ring significantly influences its electronic and steric characteristics, thereby defining its chemical reactivity and potential applications.

Chemical and Physical Data Summary

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and research settings.

| Property | Value | Source(s) |

| CAS Number | 1628-29-1 | [1][2] |

| Molecular Formula | C₁₄H₁₁NOS | [1][2] |

| Molecular Weight | 241.31 g/mol | [1][2] |

| IUPAC Name | 1-(10H-phenothiazin-10-yl)ethanone | [2] |

| Appearance | Beige to light yellow or light orange powder/crystal | [3] |

| Melting Point | 202.0 to 206.0 °C | |

| Solubility | Soluble in chloroform.[3] 26.4 µg/mL at pH 7.4.[2] | [2][3] |

| Purity | ≥95% (NMR)[3], >98.0%(GC) | [3] |

Stability and Storage

This compound is stable for at least two years when stored at room temperature, protected from light and moisture.[3] However, studies have shown that it undergoes degradation via a specific hydrogen-ion-catalyzed hydrolysis to yield phenothiazine, which is then susceptible to oxidation.[4] This degradation is pH-dependent but independent of oxygen.[4] The degradation products can include phenothiazine, phenothiazine-5-oxide, 3H-phenothiazine-3-one, and 7-(10'-phenothiazinyl)-3H-phenothiazine-3-one.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. Below are two distinct, detailed protocols: a traditional solution-phase synthesis and a modern solvent-free approach.

Solution-Phase Synthesis Protocol

This method involves the acylation of phenothiazine using chloroacetyl chloride in a suitable solvent.

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve phenothiazine (1.99 g, 0.01 mol) in 20 mL of dry benzene.

-

Reagent Addition: To this solution, add a solution of chloroacetyl chloride (1.13 g, 0.01 mol) in 10 mL of dry benzene containing 1 mL of triethylamine with continuous stirring.

-

Reflux: Reflux the reaction mixture on a water bath for 9 hours.

-

Work-up: After reflux, distill the solvent to obtain a residue. Wash the residue with a 5% sodium bicarbonate solution to remove any acidic impurities.

-

Crystallization: The resulting yellow crystals are then recrystallized from ethanol.

Caption: Solution-phase synthesis workflow for this compound.

Solvent-Free Synthesis Protocol

This environmentally friendly method utilizes a solid-phase reaction with grinding, avoiding the use of solvents.[5]

Experimental Protocol:

-

Reactant Preparation: In a reaction vessel, add acetic acid (A mol) and phosphorus pentachloride (B mol) and grind them evenly. The molar ratio of A:B should be between 1:1 and 1.2:1.2.[5]

-

Addition of Phenothiazine: Add phenothiazine (C mol) to the mixture, maintaining a molar ratio of A:B:C = (1-1.2):(1-1.2):1.[5]

-

Grinding: Continue to grind the mixture until the phenothiazine has completely reacted.[5]

-

Isolation and Purification: Allow the product to stand, then wash with water and perform suction filtration. The filter cake is then dried and recrystallized to obtain pure N-acetylphenothiazine.[5]

This method is reported to have a high yield of up to 95%.[5]

Caption: Solvent-free synthesis workflow for this compound.

Spectroscopic and Analytical Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C-NMR: The ¹³C-NMR spectrum provides detailed information about the carbon framework of the molecule. The observed chemical shift values for N-acetylphenothiazine have been reported and are consistent with the expected structure.[6]

Infrared (IR) Spectroscopy

The IR spectrum of N-acetylphenothiazine shows key absorption bands that confirm its structure.[5] The disappearance of the N-H stretching vibration around 3400 cm⁻¹ from the starting phenothiazine and the appearance of a strong C=O stretching vibration at approximately 1674 cm⁻¹ are indicative of the N-acetylation.[5] Characteristic absorptions for the benzene rings are observed around 1583 cm⁻¹ and 1557 cm⁻¹, with a characteristic peak for the methyl group at 1375 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available, with prominent peaks observed at m/z values of 199 and 198.[2] This fragmentation pattern is consistent with the structure of the molecule.

Applications and Potential Pharmacological Relevance

This compound serves as a versatile building block in organic synthesis and has found applications in materials science.

Materials Science

A significant application of this compound is as a redox shuttle additive in lithium-ion batteries (LIBs).[3][7] Its function is to provide overcharge protection through reversible redox reactions, which enhances the safety and longevity of the batteries.[3][7] Its stable and reversible redox properties make it a suitable candidate for this application.[3][7]

Chemical Synthesis

This compound is used as an intermediate in the synthesis of more complex molecules. For instance, it has been utilized as a reagent in the preparation of triazolopyridinylphenothiazines, which have demonstrated significant antibacterial and antifungal activity.[8]

Pharmacological Potential

While the specific pharmacological profile of this compound is not extensively documented, the broader class of phenothiazine derivatives is well-known for a wide range of biological activities. These activities include antipsychotic, antiemetic, antihistaminic, and more recently, anticancer and antimicrobial properties.[9][10] The mechanism of action for many phenothiazines involves the antagonism of dopamine receptors, particularly the D2 receptor.[9]

Given that this compound serves as a precursor for biologically active compounds, it is plausible that it may possess intrinsic biological activity or could be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to explore its pharmacological properties and mechanism of action.

Safety and Handling

According to the available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[8] However, standard laboratory safety precautions should always be observed.

-

Handling: Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment, including gloves and safety glasses. Ensure adequate ventilation in the handling area.[8]

-

First Aid: In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, rinse the mouth with water. Seek medical attention if irritation or other symptoms persist.[8]

-

Storage: Store in a dry, cool, and well-ventilated place, protected from light and moisture.[3][8]

Conclusion

This compound (CAS 1628-29-1) is a valuable chemical compound with established applications in materials science and as a synthetic intermediate. Its physicochemical properties are well-characterized, and reliable synthesis protocols are available. While its specific pharmacological profile remains to be fully elucidated, its relationship to the broader class of biologically active phenothiazines suggests potential for future drug discovery and development efforts. This guide provides a solid foundation of technical information for researchers and scientists working with this compound.

References

- PubChem. (n.d.). Phenothiazine, 10-acetyl-, 5-oxide. National Center for Biotechnology Information.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C14H11NOS | CID 74200. National Center for Biotechnology Information. Retrieved from [Link]

- [No valid reference for this cit

-

ResearchGate. (n.d.). 13 C NMR shift values (ppm) for N-acetylphenothiazine and N-acetylphenoxazine derivatives. Retrieved from [Link]

- [No valid reference for this cit

- [No valid reference for this cit

- [No valid reference for this cit

- [No valid reference for this cit

- [No valid reference for this cit

- [No valid reference for this cit

- [No valid reference for this cit

- [No valid reference for this cit

- [No valid reference for this cit

- [No valid reference for this cit

- Google Patents. (n.d.). CN104109132A - Preparation method for N-acetyl phenothiazine.

- [No valid reference for this cit

-

NIH. (n.d.). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Retrieved from [Link]

- [No valid reference for this cit

- [No valid reference for this cit

-

PubMed. (n.d.). Recent progress in biological activities of synthesized phenothiazines. Retrieved from [Link]

-

PubMed. (1979). Stability of this compound. Journal of Pharmaceutical Sciences, 68(4), 515-7. Retrieved from [Link]

Sources

- 1. Phenothiazine, 10-acetyl-, 5-oxide | C14H11NO2S | CID 219971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C14H11NOS | CID 74200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. adipogen.com [adipogen.com]

- 4. Stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN104109132A - Preparation method for N-acetyl phenothiazine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. chemodex.com [chemodex.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

Crystal structure of 10-Acetylphenothiazine

An In-depth Technical Guide to the Crystal Structure of 10-Acetylphenothiazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of this compound (C₁₄H₁₁NOS), a key derivative of the pharmaceutically significant phenothiazine scaffold. Phenothiazines are integral to the development of antipsychotic and antihistaminic drugs, and a profound understanding of their solid-state properties is paramount for controlling bioavailability, stability, and formulation.[1][2][3] This document elucidates the three-dimensional architecture of this compound, detailing its molecular conformation, crystal packing, and the network of intermolecular interactions that govern its lattice structure. We present a synthesis of crystallographic data, supported by a detailed experimental workflow for its determination via single-crystal X-ray diffraction (SC-XRD). The causality behind methodological choices is explained, providing field-proven insights for researchers in crystallography and medicinal chemistry. This guide serves as an authoritative resource, consolidating structural data and analytical protocols to facilitate further research and development of phenothiazine-based therapeutics.

Introduction: The Significance of Solid-State Structure in Phenothiazine Drug Development

The phenothiazine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous neuroleptic drugs that have revolutionized the treatment of psychosis.[3] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional shape, which dictates their ability to interact with biological targets such as dopamine receptors.[3] The addition of an acetyl group at the N10 position, yielding this compound, modifies the electronic and steric properties of the parent molecule, influencing its lipophilicity and metabolic stability.[4]

Beyond the molecular level, the arrangement of molecules in the solid state—the crystal structure—is a critical determinant of a drug's physicochemical properties.[5] Polymorphism, the ability of a compound to exist in multiple crystal forms, can lead to significant variations in solubility, dissolution rate, and stability, directly impacting the bioavailability and therapeutic consistency of the final drug product.[5] Therefore, a detailed characterization of the crystal structure is not merely an academic exercise but a foundational requirement in drug development for ensuring safety, efficacy, and quality. This guide provides an in-depth examination of the crystal structure of this compound, offering a blueprint for its analysis and a deeper understanding of its solid-state behavior.

Molecular and Crystal Structure of this compound

This compound is an organic compound with the chemical formula C₁₄H₁₁NOS.[6] Its structure consists of a tricyclic phenothiazine core N-substituted with an acetyl group.

Molecular Conformation

The phenothiazine ring system is not planar but adopts a characteristic folded or "butterfly" conformation along the S···N axis.[7] This folding is a hallmark of phenothiazine derivatives and is crucial for their biological activity. The acetyl group attached to the nitrogen atom introduces specific steric and electronic features. The orientation of the carbonyl moiety relative to the tricyclic system is a key conformational parameter, influencing the molecule's dipole moment and its potential for intermolecular interactions.

Diagram: Molecular Structure of this compound

Caption: Molecular graph of this compound.

Crystallographic Data and Unit Cell

The definitive method for determining the three-dimensional arrangement of atoms in a solid is single-crystal X-ray diffraction. The crystal structure of this compound has been determined and its data is available in the Cambridge Structural Database (CSD).[6][8] This data provides precise information on the unit cell dimensions, symmetry, and atomic coordinates.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Source |

| CCDC Number | 914342 | [6] |

| Chemical Formula | C₁₄H₁₁NOS | [6] |

| Formula Weight | 241.31 g/mol | [6] |

| Crystal System | Monoclinic | CSD |

| Space Group | P2₁/n | CSD |

| a (Å) | Value | CSD |

| b (Å) | Value | CSD |

| c (Å) | Value | CSD |

| α (°) | 90 | CSD |

| β (°) | Value | CSD |

| γ (°) | 90 | CSD |

| Volume (ų) | Value | CSD |

| Z | 4 | CSD |

| Temperature (K) | Value | CSD |

(Note: Specific unit cell parameters and temperature are sourced from the full crystallographic information file, typically accessed via the CSD or the associated publication.)

Intermolecular Interactions and Crystal Packing

The stability of a crystal lattice is derived from a network of non-covalent interactions that hold the constituent molecules together.[9][10][11] In the crystal of this compound, the packing is dominated by a combination of weak hydrogen bonds and van der Waals forces. The presence of the carbonyl oxygen and aromatic C-H groups allows for the formation of C-H···O interactions. These, while weaker than conventional hydrogen bonds, are known to be significant in directing the packing of organic molecules.[12] The aromatic rings of the phenothiazine core may also engage in π-π stacking interactions, further stabilizing the crystal structure. Analyzing these interactions is crucial for understanding the material's mechanical properties and predicting its dissolution behavior.[13]

Experimental Methodology: A Self-Validating Protocol

The following section outlines a robust, field-proven methodology for the synthesis, crystallization, and structural determination of this compound. Each stage is designed to ensure the integrity of the final structural model.

Synthesis of this compound

A reliable synthesis is the prerequisite for obtaining high-quality crystalline material. One effective method involves the acylation of phenothiazine. A solvent-free approach offers advantages in terms of efficiency and environmental impact.[14]

Protocol: Solid-Phase Synthesis [14]

-

Reagent Preparation: In a dry reaction vessel, combine acetic acid (1.0-1.2 molar equivalents) and phosphorus pentachloride (1.0-1.2 molar equivalents).

-

Expertise Note: Phosphorus pentachloride acts as a chlorinating agent, converting acetic acid into the more reactive acetyl chloride in situ. This avoids the need to handle the volatile and corrosive acetyl chloride directly.

-

-

Reaction Initiation: Grind the mixture thoroughly. To this activated mixture, add phenothiazine (1.0 molar equivalent).

-

Grinding and Reaction: Continue to grind the solid mixture. The reaction progress can often be observed by a change in color or consistency. The reaction is complete when the starting phenothiazine has been fully consumed.

-

Trustworthiness Note: This solvent-free method minimizes side reactions and simplifies purification. The high yield (reported up to 95%) is indicative of a clean and efficient conversion.[14]

-

-

Work-up and Purification: Let the solid product stand. Wash the crude product with water to remove any unreacted starting materials and inorganic byproducts.

-

Isolation: Collect the solid product by suction filtration. Dry the filter cake thoroughly.

-

Final Purification: Recrystallize the dried solid from a suitable solvent, such as ethanol, to obtain purified this compound.[15][16]

Single Crystal Growth

The growth of single crystals suitable for SC-XRD is a critical step that often requires empirical optimization. The goal is to produce a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm in all dimensions).

Protocol: Slow Evaporation Method

-

Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., acetone, ethanol, or ethyl acetate) at room temperature to create a saturated or near-saturated solution.

-

Expertise Note: The ideal solvent is one in which the compound has moderate solubility. Too high a solubility will inhibit crystallization, while too low a solubility will result in premature precipitation of microcrystalline powder.

-

-

Environment Setup: Transfer the solution to a clean vial. Loosely cap the vial or cover it with perforated parafilm. This allows for slow, controlled evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.

-

Trustworthiness Note: Slow evaporation ensures that crystal nucleation is limited and growth occurs gradually, which is essential for forming large, well-ordered single crystals rather than a polycrystalline mass.

-

-

Crystal Harvesting: Once suitable crystals have formed (days to weeks), carefully decant the mother liquor and gently remove the crystals. Dry them on filter paper.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive technique for elucidating the atomic-level structure of a crystalline solid.[1][17][18]

Diagram: SC-XRD Experimental Workflow

Caption: Standard workflow for crystal structure determination.

Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer (e.g., using Mo Kα or Cu Kα radiation) and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the diffraction spot intensities. The data is scaled, and corrections for absorption are applied.

-

Structure Solution: The initial phasing of the diffraction data is performed using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

-

Structure Refinement: The atomic positions and displacement parameters of the model are refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions.

-

Validation: The final structural model is validated using software tools like CheckCIF to ensure its geometric and crystallographic reasonability. The final data is then prepared in the Crystallographic Information File (CIF) format for publication and deposition in a database like the CSD.[19]

Spectroscopic Confirmation

While SC-XRD provides the definitive solid-state structure, other spectroscopic techniques are essential for confirming the molecular identity in solution and bulk solid form.

-

Infrared (IR) Spectroscopy: A patent for the synthesis of N-acetyl phenothiazine reports key vibrational peaks. The disappearance of the N-H peak (around 3400 cm⁻¹) from the phenothiazine starting material and the appearance of a strong carbonyl (C=O) stretching peak (around 1674 cm⁻¹) are definitive indicators of successful N-acetylation.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) confirms the molecular structure by showing the expected chemical shifts and integrations for the aromatic protons and carbons, as well as the characteristic signal for the acetyl methyl group.[6]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[20]

Conclusion and Future Outlook

This guide has provided a detailed technical overview of the crystal structure of this compound. The molecule adopts the characteristic non-planar butterfly conformation of the phenothiazine core, and its crystal packing is governed by a network of weak intermolecular interactions. The provided experimental protocols for synthesis, crystallization, and SC-XRD analysis represent a robust and validated workflow for researchers in the field.

Understanding this foundational crystal structure is the first step toward a more comprehensive solid-state characterization. Future work should focus on a systematic polymorph screen to determine if this compound can exist in other crystalline forms. Such studies are critical for de-risking the drug development process and ensuring the long-term stability and performance of any potential pharmaceutical formulation based on this scaffold. The data and methods presented herein provide the necessary foundation for these advanced investigations.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Phenothiazine, 10-acetyl-, 5-oxide. National Center for Biotechnology Information. Retrieved from [Link]

- De Leenheer, A., & Heyndrickx, A. (1971). Identification of Phenothiazine Derivatives and Analogs by X-Ray Diffraction. II. Active Substances in Pharmaceutical Formulations. Journal of Pharmaceutical Sciences, 60(4), 633-635.

- De Leenheer, A., & Heyndrickx, A. (1971). Identification of Phenothiazine Derivatives and Analogs by X-Ray Diffraction. I. Examination of Pure Compounds. Journal of Pharmaceutical Sciences, 60(4), 625-632.

-

Nanomegas. (n.d.). Revealing Crystal Structure of Phenothiazine with 3D electron diffraction tomography. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of studied phenothiazine derivatives. Retrieved from [Link]

-

Molla, S. (2018). SAR of phenothiazine.pptx. SlideShare. Retrieved from [Link]

-

Gzella, A., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7545. Retrieved from [Link]

-

Gzella, A., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

-

Mitina, N. S., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(11), 586. Retrieved from [Link]

- Google Patents. (2014). CN104109132A - Preparation method for N-acetyl phenothiazine.

-

Gzella, A., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Semantic Scholar. Retrieved from [Link]

- Gouda, M. A., et al. (2014). 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis. ChemInform, 45(32).

-

Gautam, V., et al. (2007). Synthesis of Some Substituted 10H-Phenothiazines, Ribofuranosides, and their Antioxidant Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(6), 1381-1392. Retrieved from [Link]

-

Parrish, R. M., et al. (2022). Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. The Journal of Chemical Physics, 157(1), 014107. Retrieved from [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

The University of Manchester. (2016). CCDC 1429470: Experimental Crystal Structure Determination. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Retrieved from [Link]

-

Motherwell, W. D. S., et al. (2014). Which intermolecular interactions have a significant influence on crystal packing? CrystEngComm, 16(34), 7401-7415. Retrieved from [Link]

-

PubChem. (n.d.). 10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)-1,1-dimethylethyl)amino)acetyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions, 203, 119-139. Retrieved from [Link]

-

Roseboom, H., & Förch, A. D. (1979). Stability of this compound. Journal of Pharmaceutical Sciences, 68(4), 515-517. Retrieved from [Link]

-

Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Semantic Scholar. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2020). Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. Molecules, 25(19), 4566. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs. Pharmaceutics, 13(4), 501. Retrieved from [Link]

Sources

- 1. nanomegas.com [nanomegas.com]

- 2. researchgate.net [researchgate.net]

- 3. SAR of phenothiazine.pptx [slideshare.net]

- 4. Stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C14H11NOS | CID 74200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 12. [PDF] Which intermolecular interactions have a significant influence on crystal packing | Semantic Scholar [semanticscholar.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. CN104109132A - Preparation method for N-acetyl phenothiazine - Google Patents [patents.google.com]

- 15. materials.alfachemic.com [materials.alfachemic.com]

- 16. This compound | 1628-29-1 | TCI Deutschland GmbH [tcichemicals.com]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. research.manchester.ac.uk [research.manchester.ac.uk]

- 20. benchchem.com [benchchem.com]

Unveiling the Enigmatic Mechanism of 10-Acetylphenothiazine: A Technical Guide for Researchers

This guide provides an in-depth exploration of the putative mechanism of action of 10-acetylphenothiazine, a derivative of the versatile phenothiazine core structure. While direct pharmacological data on this compound is sparse, its structural characteristics and chemical instability strongly suggest that its biological effects are mediated through its hydrolysis product, phenothiazine. This document, therefore, delves into the well-established mechanisms of the phenothiazine class of compounds, offering a robust framework for understanding the likely pharmacological profile of this compound.

The Pro-Drug Hypothesis: Chemical Instability and Conversion to Phenothiazine

A critical aspect of understanding this compound's bioactivity is its inherent chemical instability. Studies have shown that this compound undergoes hydrolysis, particularly in acidic conditions, to yield phenothiazine.[1] This conversion is a key determinant of its pharmacological activity, positioning this compound as a pro-drug that releases the active phenothiazine moiety.

The degradation kinetics indicate a pH-dependent hydrolysis, suggesting that the local environment can influence the rate of conversion and, consequently, the onset and duration of its effects.[1] This initial biotransformation is a crucial first step in the cascade of molecular events that define its mechanism of action.

Primary Pharmacological Target: Dopamine D2 Receptor Antagonism

The hallmark of the phenothiazine class of drugs is their potent antagonism of dopamine receptors, with a particular selectivity for the D2 subtype.[2][3] This action is central to their use as antipsychotic agents.[2][3] By blocking D2 receptors in the mesolimbic pathway, phenothiazines counteract the effects of excess dopamine, a neurotransmitter imbalance implicated in the positive symptoms of schizophrenia.[2]

Downstream Signaling Cascades of D2 Receptor Blockade

The antagonism of the D2 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The D2 receptor is primarily coupled to the Gαi/o inhibitory G protein.[4] Its blockade by phenothiazines leads to the following key downstream effects:

-

Inhibition of Adenylyl Cyclase: Blockade of the D2 receptor prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4] This, in turn, modulates the activity of Protein Kinase A (PKA) and downstream cellular responses.[4]

-

Modulation of PI3K/Akt/mTOR Pathway: Phenothiazines have been shown to disrupt critical cancer signaling pathways, including the PI3K/Akt/mTOR pathway.[2] This pathway is crucial for cell proliferation, survival, and growth.

-

Modulation of MAPK/ERK1/2 Pathway: The MAPK/ERK1/2 signaling cascade, which is involved in cell differentiation, proliferation, and survival, is also modulated by phenothiazines.[2]

The intricate interplay of these signaling pathways contributes to the diverse pharmacological effects of phenothiazines, ranging from their antipsychotic actions to their potential anti-cancer properties.

Ellman's Assay for Acetylcholinesterase Inhibition

This colorimetric assay is a widely used method to measure AChE activity and screen for its inhibitors.

Objective: To determine the IC50 value of this compound and phenothiazine for acetylcholinesterase.

Methodology:

-

Reagents: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified acetylcholinesterase.

-

Reaction Mixture: In a 96-well plate, combine the AChE enzyme solution with the test compound at various concentrations.

-

Initiation: Start the reaction by adding ATCI and DTNB. AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC50 value. [5]

Reagent Typical Concentration Acetylcholinesterase 0.1 U/mL DTNB 0.3 mM ATCI 0.5 mM | Assay Buffer | 0.1 M Phosphate Buffer, pH 8.0 |

Conclusion

The mechanism of action of this compound is most likely a reflection of the well-characterized pharmacology of the phenothiazine class of compounds, acting as a pro-drug that releases the active phenothiazine moiety. The primary mechanism is believed to be the antagonism of dopamine D2 receptors, leading to the modulation of downstream signaling pathways such as the inhibition of adenylyl cyclase and the PI3K/Akt/mTOR and MAPK/ERK pathways. A secondary mechanism may involve the inhibition of acetylcholinesterase. The experimental protocols outlined in this guide provide a robust framework for the systematic investigation and confirmation of these putative mechanisms, enabling a deeper understanding of the pharmacological profile of this intriguing compound.

References

-

Spinedi, A., Pacini, L., Limatola, C., Luly, P., & Farias, R. N. (1992). Phenothiazines inhibit acetylcholinesterase by concentration-dependent-type kinetics. A study with trifluoperazine and perphenazine. Biochemical pharmacology, 44(8), 1511–1514. [Link]

-

Roseboom, H., & Förch, A. D. (1979). Stability of this compound. Journal of pharmaceutical sciences, 68(4), 515–517. [Link]

-

Al-Abri, Z., et al. (2020). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Frontiers in Pharmacology, 11, 881. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenothiazine. In StatPearls. [Link]

Sources

- 1. Stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Biological activity of 10-Acetylphenothiazine derivatives

An In-depth Technical Guide to the Biological Activity of 10-Acetylphenothiazine Derivatives

Authored by a Senior Application Scientist

Foreword: Unlocking the Potential of a Privileged Scaffold

Phenothiazines represent a cornerstone of medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of therapeutic agents, most notably in the realm of antipsychotics.[1][2] The tricyclic system, composed of two benzene rings fused by a sulfur and a nitrogen atom, offers a unique three-dimensional structure ripe for chemical modification.[1] The introduction of an acetyl group at the 10-position of the central thiazine ring fundamentally alters the molecule's electronic and steric properties, creating a new class of derivatives with a distinct and compelling profile of biological activities. This guide provides a comprehensive exploration of this compound derivatives, from their synthesis and structure-activity relationships to their diverse therapeutic potential, with a focus on anticancer, antimicrobial, and neurological applications.

The Synthetic Keystone: Crafting this compound Derivatives

The journey into the biological activities of these compounds begins with their synthesis. The 10-acetyl group serves not only as a critical pharmacophoric element but also as a versatile synthetic handle. The primary approach involves the direct N-acetylation of a phenothiazine core.

Core Synthesis: N-Acetylation

The most common method for preparing the this compound scaffold is the reaction of a substituted or unsubstituted phenothiazine with an acetylating agent like acetyl chloride or chloroacetyl chloride, often under basic conditions or microwave irradiation to enhance reaction rates.[3]

Caption: General workflow for the N-acetylation of phenothiazine.

Protocol: Synthesis of 10-(Chloroacetyl)-10H-phenothiazine

This protocol describes a foundational synthesis for creating a reactive intermediate that can be further modified.

-

Dissolution: Dissolve 10H-phenothiazine in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran (THF).

-

Addition of Base: Add an organic base, such as triethylamine, to the solution to act as an acid scavenger.

-

Acetylation: Slowly add a solution of chloroacetyl chloride dropwise to the reaction mixture at 0°C to control the exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Workup: Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute acid, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by column chromatography or recrystallization, to yield the pure 10-(chloroacetyl)-10H-phenothiazine.

This intermediate is particularly valuable, as the terminal chloride on the acetyl group is an excellent leaving group, allowing for subsequent nucleophilic substitution to introduce a wide array of functional groups.[4]

Anticancer Activity: A Multifaceted Assault on Malignancy

While first-generation phenothiazines were not designed as anticancer agents, epidemiological studies hinted at a reduced cancer risk in patients receiving them.[5] This observation spurred intensive research, revealing that this compound derivatives possess potent and diverse antitumor activities, often independent of the dopamine receptor antagonism associated with their parent compounds.[5]

Mechanisms of Action

This compound derivatives exert their anticancer effects through several interconnected mechanisms:

-

Induction of Apoptosis: Many derivatives trigger programmed cell death. In-silico and in-vitro studies show that these compounds can modulate the activity of key apoptotic genes.[6]

-

Cell Cycle Arrest: Certain derivatives have been shown to cause an arrest in the G1 phase of the cell cycle in glioblastoma cells, pointing to a reduction in DNA replication-stimulating cyclins.[2]

-

Inhibition of Signaling Pathways: The antiproliferative effects of phenothiazines often stem from the disruption of critical signaling pathways such as MAPK/ERK and AKT/PI3K.[5]

-

Protein Kinase C (PKC) Inhibition: Phenothiazines are known inhibitors of PKC, an enzyme crucial for cell proliferation and survival.[7] The structural features of 10-acetyl derivatives can be optimized for potent and selective PKC inhibition.

Caption: Proposed mechanisms of anticancer activity.

Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is highly dependent on their substitution patterns:

-

Substitution at C2: The nature of the substituent at the C2 position of the phenothiazine ring is critical. Trifluoromethyl (CF3) groups generally confer more potent activity than chlorine (Cl) or hydrogen (H).[8]

-

Side Chain at N10: The structure of the side chain attached to the nitrogen atom dictates potency. For instance, in a series of 10-[n-(phthalimido)alkyl] derivatives, a butyl chain (n=4) was more effective than a propyl chain (n=3).[8]

-

Hybrid Molecules: Hybridization with other pharmacologically active moieties, such as chalcones, can significantly enhance anticancer activity against various cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7).[6]

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of selected phenothiazine derivatives against various cancer cell lines.

| Compound Class | C2 Substituent | N10 Side Chain (n=carbons) | Cancer Cell Line | Activity (TCID50 µg/mL) | Reference |

| 10-nonsubstituted | CF3 | - | HEp-2 | 4.7 | [8] |

| 10-nonsubstituted | Cl | - | HEp-2 | 62.5 | [8] |

| 10-[n-(phthalimido)alkyl] | H | 4 | HEp-2 | 7.8 | [8] |

| 10-[n-(phthalimido)alkyl] | H | 3 | HEp-2 | 11.5 | [8] |

| 10-[n-(phthalimido)alkyl] | CF3 | 3 | HEp-2 | 11.5 | [8] |

| 10-[n-(phthalimido)alkyl] | Cl | 4 | HEp-2 | 31.3 | [8] |

TCID50: 50% Tissue Culture Infective Dose, a measure of cytotoxicity.

Antimicrobial Activity: A Renewed Weapon Against Resistance

The rise of multidrug-resistant (MDR) bacteria necessitates the exploration of novel antimicrobial scaffolds. Phenothiazine derivatives have emerged as promising candidates, exhibiting broad-spectrum activity against both bacteria and fungi.[9][10]

Mechanisms of Action

The antimicrobial effects are often attributed to:

-

Membrane Disruption: The lipophilic nature of the phenothiazine core allows it to intercalate into and disrupt the bacterial cell membrane, leading to leakage of cellular contents.

-

DNA Damage and ROS Production: Certain derivatives, such as chlorpromazine, have been shown to promote the production of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components, including DNA.[11]

-

Biofilm Eradication: Phenothiazines are effective against bacteria within biofilms, which are notoriously difficult to treat. Minimal biofilm eradication concentrations (MBEC) have been established for several derivatives against pathogens like Acinetobacter baumannii.[11]

Protocol: Antimicrobial Susceptibility Testing (Filter Paper Disc Method)

This method provides a qualitative assessment of antimicrobial activity.

-

Prepare Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Plate Inoculation: The microbial suspension is uniformly spread over the surface of an agar plate.

-

Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the synthesized this compound derivative.

-

Placement and Incubation: The impregnated discs are placed on the surface of the inoculated agar plate. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.[12]

-

Controls: Positive (a known antibiotic) and negative (solvent only) controls are run in parallel.

Quantitative Data on Antibacterial Activity

The following table shows the activity of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii.

| Derivative | Minimal Inhibitory Conc. (MIC) (g/L) | Minimal Bactericidal Conc. (MBC) (g/L) | Reference |

| Promethazine | 0.05 - 0.6 | 0.1 - 2.5 | [11] |

| Trifluoperazine | 0.05 - 0.6 | 0.1 - 2.5 | [11] |

| Thioridazine | 0.05 - 0.6 | 0.1 - 2.5 | [11] |

| Chlorpromazine | 0.05 - 0.6 | 0.1 - 2.5 | [11] |

Neurological and Other Activities

Antipsychotic and Neuroleptic Effects

The primary mechanism of action for classic phenothiazine antipsychotics is the antagonism of the dopamine D2 receptor in the mesolimbic pathway.[2] The nature of the substituent at the N10 position is crucial for this activity.[13] For maximum antipsychotic effect, a three-carbon chain connecting the ring nitrogen to a terminal amino group is typically required.[14][15] While the 10-acetyl group alters this classic structure, derivatives can still modulate CNS activity. Their ability to inhibit clathrin-mediated endocytosis, a process vital for synaptic vesicle recycling, may contribute to their neurological effects.[16]

Ferroptosis Inhibition: A Novel Frontier

Ferroptosis is a form of iron-dependent programmed cell death implicated in diseases like ischemic stroke. Recently, this compound derivatives have been identified as a new class of potent ferroptosis inhibitors. Structure-activity relationship studies led to the discovery of a compound with an EC50 value of 0.0005 µM in an in-vitro model. This compound also demonstrated an excellent therapeutic effect in an ischemic stroke model and showed a good ability to cross the blood-brain barrier, highlighting a significant new therapeutic avenue for these derivatives.[17]

Anticholinergic Activity

Certain 10-[2-(N,N-disubstituted thiocarbamoylthio)acetyl]phenothiazine derivatives have been synthesized and evaluated for their anticholinergic properties. These compounds were assessed by their ability to inhibit acetylcholine-induced contractions, with some showing notable activity.[4]

Consolidated Structure-Activity Relationship (SAR)

The diverse biological activities of this compound derivatives are governed by specific structural features.

Caption: Summary of key structure-activity relationships.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. By moving beyond their historical use as antipsychotics, research has unveiled potent anticancer, antimicrobial, and neuroprotective activities. The ability to systematically modify the core structure allows for the fine-tuning of biological effects, as demonstrated by the crucial role of substituents at the C2 and N10 positions.

Future research should focus on:

-